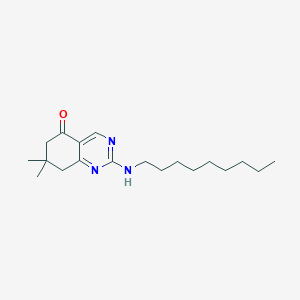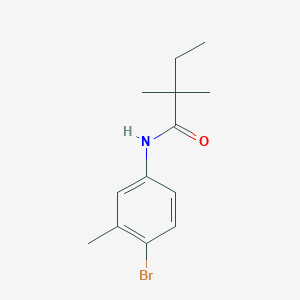
7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. This compound has unique properties that make it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one is not yet fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one exhibits potent biochemical and physiological effects. In addition to its anticancer activity, this compound has also been found to exhibit antibacterial and antifungal activity. Furthermore, it has been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one in lab experiments is its unique chemical structure, which makes it a versatile compound for various applications. However, one of the main limitations of using this compound is its relatively high cost, which may limit its availability for certain research applications.
Zukünftige Richtungen
There are several future directions for research involving 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one. One potential direction is to investigate the compound's potential use as a molecular probe for studying protein-protein interactions. Additionally, further research may be needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, there may also be opportunities to explore the use of this compound in materials science, such as in the development of new polymers or coatings.
Synthesemethoden
The synthesis of 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one can be achieved through a multi-step process involving the reaction of 2-aminobenzonitrile with various aldehydes and ketones, followed by the addition of a nonylamine derivative. The resulting product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
The unique properties of 7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of pharmaceuticals, where it has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been investigated for its potential use as a molecular probe for studying protein-protein interactions.
Eigenschaften
Produktname |
7,7-dimethyl-2-(nonylamino)-7,8-dihydroquinazolin-5(6H)-one |
|---|---|
Molekularformel |
C19H31N3O |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
7,7-dimethyl-2-(nonylamino)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C19H31N3O/c1-4-5-6-7-8-9-10-11-20-18-21-14-15-16(22-18)12-19(2,3)13-17(15)23/h14H,4-13H2,1-3H3,(H,20,21,22) |
InChI-Schlüssel |
XUMXBOYVKVJBIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNC1=NC=C2C(=N1)CC(CC2=O)(C)C |
Kanonische SMILES |
CCCCCCCCCNC1=NC=C2C(=N1)CC(CC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)




